![molecular formula C5H4N4O B11767916 Isoxazolo[5,4-D]pyrimidin-4-amine CAS No. 632291-82-8](/img/structure/B11767916.png)
Isoxazolo[5,4-D]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo[5,4-D]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazole and pyrimidine rings, which contribute to its diverse chemical properties and biological activities. It has been studied extensively for its potential as a therapeutic agent, particularly in the context of immunomodulation and cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5,4-D]pyrimidin-4-amine typically involves the cyclization of 3-aryl-5-aminoisoxazole-4-carboxamides with triethyl orthoformate . This reaction proceeds under mild conditions and yields the desired heterocyclic scaffold. Another common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound can be achieved through high-throughput combinatorial chemistry techniques. These methods allow for the efficient production of variously substituted derivatives, which can be tailored for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazolo[5,4-D]pyrimidin-4-amine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Isoxazolo[5,4-D]pyrimidin-4-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Isoxazolo[5,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan . By inhibiting IDO1, this compound can modulate immune responses and has potential therapeutic effects in cancer and other diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazolo[5,4-D]pyrimidin-4-amine can be compared with other similar compounds, such as:
Isoxazolo[5,4-D]pyrimidin-4(5H)-one: Another derivative with a similar scaffold but different functional groups.
Quinazoline derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical properties and biological activities. Its selectivity for IDO1 and potential as an immunomodulatory agent make it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
632291-82-8 |
|---|---|
Molekularformel |
C5H4N4O |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C5H4N4O/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H2,6,7,8) |
InChI-Schlüssel |
QBGGOTBDMLWWTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NOC2=NC=NC(=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)

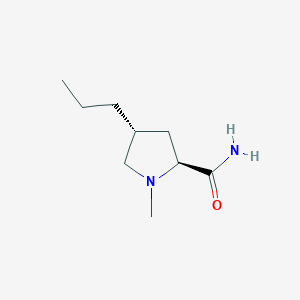
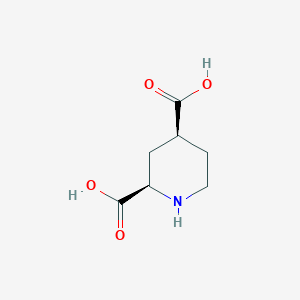

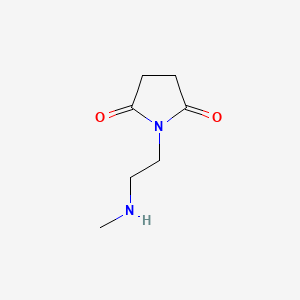
![tert-Butyl (2,2-difluorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B11767875.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)


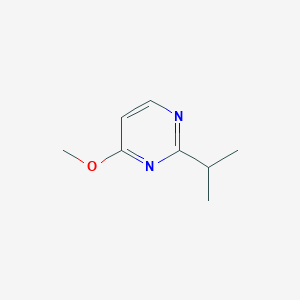

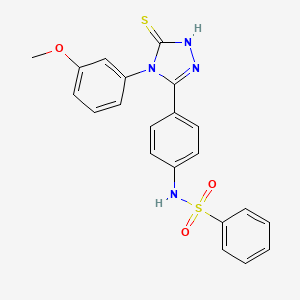
![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate](/img/structure/B11767910.png)
